molecular formula C9H9BrOS2 B060325 4-Bromo-2-(1,3-dithiolan-2-yl)phenol CAS No. 175276-78-5

4-Bromo-2-(1,3-dithiolan-2-yl)phenol

Cat. No.: B060325
CAS No.: 175276-78-5
M. Wt: 277.2 g/mol
InChI Key: DFSLMGQWCGFHRF-UHFFFAOYSA-N
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Description

4-Bromo-2-(1,3-dithiolan-2-yl)phenol is an organic compound with the molecular formula C9H9BrOS2 It is characterized by the presence of a bromine atom, a phenol group, and a 1,3-dithiolan ring

Scientific Research Applications

4-Bromo-2-(1,3-dithiolan-2-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for 4-Bromo-2-(1,3-dithiolan-2-yl)phenol indicates that it should be handled with personal protective equipment and face protection. It should be stored in a dry, cool, and well-ventilated place at a temperature not exceeding 25°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol typically involves the bromination of 2-(1,3-dithiolan-2-yl)phenol. The reaction is carried out using bromine in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinones.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 2-(1,3-dithiolan-2-yl)phenol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: 2-(1,3-dithiolan-2-yl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1,3-dithiolan-2-yl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom and dithiolan ring can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    4-Bromo-3-(1,3-dioxolan-2-yl)phenol: Similar structure but with a dioxolan ring instead of a dithiolan ring.

    4-Bromo-2-(1,3-dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenol: Contains a benzoimidazole ring instead of a dithiolan ring.

Uniqueness: 4-Bromo-2-(1,3-dithiolan-2-yl)phenol is unique due to the presence of the dithiolan ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-2-(1,3-dithiolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrOS2/c10-6-1-2-8(11)7(5-6)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSLMGQWCGFHRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403020
Record name 4-bromo-2-(1,3-dithiolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-78-5
Record name 4-bromo-2-(1,3-dithiolan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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